molecular formula C9H19NO4 B1670349 Dexpanthenol CAS No. 81-13-0

Dexpanthenol

Cat. No. B1670349
CAS RN: 81-13-0
M. Wt: 205.25 g/mol
InChI Key: SNPLKNRPJHDVJA-ZETCQYMHSA-N
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Description

Dexpanthenol, also known as D-Panthenol, is a derivative of pantothenic acid, a B complex vitamin . It is a precursor of coenzyme A, which serves as a cofactor for many enzyme-catalyzed reactions that are important for protein metabolism in the epithelium . It is used in many topical products, such as ointments and lotions for the treatment of dermatological conditions to relieve itching or promote healing .


Synthesis Analysis

Dexpanthenol is synthesized from pantothenic acid, a component of the B complex vitamins . A solution of lithium aluminium hydride was diluted with THF and cooled to approximately 5°C. A solution of methyl pantothenate in THF was added dropwise over 15 minutes and the reaction mixture was stirred for a further 1 hour at 5-10°C .


Molecular Structure Analysis

The molecular formula of Dexpanthenol is C9H19NO4 . The chemical name is D-(+)-2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethybutylamide . The structural formula is available in the source .


Chemical Reactions Analysis

Dexpanthenol acts as a precursor of coenzyme A necessary for acetylation reactions and is involved in the synthesis of acetylcholine . It is enzymatically cleaved to form pantothenic acid, which is an essential component of Coenzyme A .


Physical And Chemical Properties Analysis

Dexpanthenol is an odourless, slightly bitter, highly viscous, transparent, and colourless liquid at room temperature . Its molecular weight is 205.25 g/mol . It is soluble in water .

Scientific Research Applications

Dexpanthenol in Wound Healing

Dexpanthenol has been shown to modulate gene expression in skin wound healing. It positively influences the healing process by upregulating genes associated with inflammation and wound healing such as IL-6, IL-1β, and others, while downregulating genes linked to skin conditions like psoriasis. This suggests that Dexpanthenol could enhance wound healing through molecular mechanisms involving both the promotion of beneficial genes and the suppression of harmful ones (Heise et al., 2012).

Anti-inflammatory and Anti-oxidant Effects

Dexpanthenol exhibits significant anti-inflammatory and anti-oxidant effects in various models of induced damage. For instance, in lipopolysaccharide (LPS)-induced lung damage, Dexpanthenol was found to decrease the expression of inflammatory markers like VCAM-1 and caspase-3, suggesting its potential to mitigate inflammation and apoptosis in acute lung injury (Karakuyu & Özmen, 2022).

Skin Protection against Irritation

A placebo-controlled study demonstrated Dexpanthenol's efficacy in protecting the skin against irritation. The application of Dexpanthenol led to a significant reduction in skin irritation caused by sodium lauryl sulfate, showcasing its protective effects against skin damage and reinforcing its role in dermatological applications (Biro et al., 2003).

Cardioprotective and Renal Protective Effects

Research also highlights Dexpanthenol's cardioprotective and renal protective effects. In models of isoproterenol-induced cardiac damage and ischemia-reperfusion-induced renal injury, Dexpanthenol treatment resulted in reduced tissue damage and improved functional outcomes, suggesting its potential therapeutic applications in protecting against organ damage (Kalkan et al., 2018); (Altıntaş et al., 2012).

Applications in Dermatology and Hair Care

Dexpanthenol plays a crucial role in dermatology and hair care, showing benefits in skin hydration, barrier function, and hair follicle health. It has been reported to improve skin hydration, reduce transepidermal water loss, and support the healing of skin wounds. Moreover, Dexpanthenol has been found to promote cell growth and prevent cell senescence and apoptosis in cultured human hair follicle cells, indicating its utility in hair care products for anti-hair loss purposes (Shin et al., 2021).

Future Directions

With the availability of new treatment techniques, there is an increased need for postprocedural care of superficial/minor wounds and thus topical semi-occlusive formulations accelerating re-epithelialization and healing of the injured skin . Dexpanthenol, as an active ingredient in ointments or emollients, is suitable for the treatment and maintenance of AD . This paper will guide dermatologists and clinicians to consider dexpanthenol as a treatment option for mild to moderate AD .

properties

IUPAC Name

(2R)-2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H19NO4/c1-9(2,6-12)7(13)8(14)10-4-3-5-11/h7,11-13H,3-6H2,1-2H3,(H,10,14)/t7-/m0/s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

SNPLKNRPJHDVJA-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C(=O)NCCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CO)[C@H](C(=O)NCCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3022906
Record name Dexpanthenol
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Molecular Weight

205.25 g/mol
Source PubChem
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Physical Description

Solid
Record name Panthenol
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Boiling Point

Decomposes, BP: 118-120 °C at 0.02 mm Hg; somewhat hygroscopic; easily decomposes on distillation.
Record name Dexpanthenol
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Solubility

Freely soluble in methanol, water, alcohol; slightly soluble in ether, Very soluble in ethanol, methanol; slightly soluble in ethyl ether, Slightly soluble in glycerin, 1000 mg/mL
Record name Dexpanthenol
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Record name Panthenol
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Density

1.2 at 20 °C/20 °C
Record name Dexpanthenol
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Mechanism of Action

Dexpanthenol is an alcohol derivative of pantothenic acid, a component of the B complex vitamins and an essential component of a normally functioning epithelium. Dexpanthenol is enzymatically cleaved to form pantothenic acid, which is an essential component of Coenzyme A, which acts as a cofactor in many enzymatic reactions that are important for protein metabolism in the epithelium. Dermatological effects of the topical use of dexpanthenol include increased fibroblast proliferation and accelerated re-epithelialization in wound healing. Furthermore, it acts as a topical protectant, moisturizer, and has demonstrated anti-inflammatory properties., This alcohol ... is said to increase the amount of coenzyme A available for the synthesis of acetylcholine. Increased formation of acetylcholine is thought to increase peristalsis and intestinal tone., ... To test the functional effect of pantothenate on dermal fibroblasts, cells were cultured and in vitro proliferation tests were performed using a standardized scratch test procedure. For all three donors analyzed, a strong stimulatory effect of pantothenate at a concentration of 20 ug/mL on the proliferation of cultivated dermal fibroblasts was observed. To study the molecular mechanisms resulting in the proliferative effect of pantothenate, gene expression was analyzed in dermal fibroblasts cultivated with 20 ug/mL of pantothenate compared with untreated cells using the GeneChip Human Exon 1.0 ST Array. A number of significantly regulated genes were identified including genes coding for interleukin (IL)-6, IL-8, Id1, HMOX-1, HspB7, CYP1B1 and MARCH-II. Regulation of these genes was subsequently verified by quantitative real-time polymerase chain reaction analysis. Induction of HMOX-1 expression by pantothenol and pantothenic acid in dermal cells was confirmed on the protein level using immunoblots. Functional studies revealed the enhanced suppression of free radical formation in skin fibroblasts cultured with panthenol. In conclusion, these studies provided new insight in the molecular mechanisms linked to the stimulatory effect of pantothenate and panthenol on the proliferation of dermal fibroblasts. /Calcium pantotenate/, ... Pantothenic acid, pantothenol and other derivatives ... are precursors of CoA /that/ protect cells and whole organs against peroxidative damage by increasing the content of cell glutathione...
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Product Name

Dexpanthenol

Color/Form

Hygroscopic oil, Viscous liquid, Clear viscous, somewhat hygroscopic liquid ... Some crystallization may occur on standing

CAS RN

81-13-0
Record name (+)-Panthenol
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Record name Butanamide, 2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethyl-, (2R)-
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Record name DEXPANTHENOL
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Melting Point

< 25 °C
Record name Panthenol
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,940
Citations
F Ebner, A Heller, F Rippke, I Tausch - American journal of clinical …, 2002 - Springer
… containing dexpanthenol. In double-blind placebo-controlled clinical trials, dexpanthenol was … Epidermal wounds treated with dexpanthenol emulsion showed a reduction in erythema, …
Number of citations: 404 link.springer.com
E Proksch, R de Bony, S Trapp… - Journal of Dermatological …, 2017 - Taylor & Francis
… Although discovered decades ago, the exact mechanisms of action of dexpanthenol have … shed on dexpanthenol’s mode of action at the molecular level. It appears that dexpanthenol …
Number of citations: 149 www.tandfonline.com
J Gorski, E Proksch, JM Baron, D Schmid, L Zhang - Pharmaceuticals, 2020 - mdpi.com
… usefulness of topical dexpanthenol in postprocedure wound … to query the terms dexpanthenol, panthenol, superficial wound… that topically applied dexpanthenol promotes superficial and …
Number of citations: 56 www.mdpi.com
K Biro, D ThaÇi, FR Ochsendorf, R Kaufmann… - Contact …, 2003 - Wiley Online Library
… provided for a stabilizing effect of dexpanthenol on the skin barrier function (6). The aim of the present study was therefore to evaluate the potential of dexpanthenol to serve as a ‘skin …
Number of citations: 121 onlinelibrary.wiley.com
R Heise, C Skazik, Y Marquardt, K Czaja… - Skin pharmacology and …, 2012 - karger.com
… the dexpanthenol-induced gene expression profile in punch biopsies of previously injured and dexpanthenol-… identified in samples treated topically with dexpanthenol. This in vivo study …
Number of citations: 101 karger.com
W Stozkowska, R Piekos - Acta Pol Pharm, 2004 - ptfarm.pl
… to regenerate epidermal cells Dexpanthenol (D-panthenol; … to develop a gel containing dexpanthenol by monitoring the … Together with a formulation containing 5% of dexpanthenol, …
Number of citations: 28 ptfarm.pl
YS Cho, HO Kim, SM Woo, DH Lee - Journal of clinical medicine, 2022 - mdpi.com
… relating to dexpanthenol and to provide a consensus on how to use dexpanthenol effectively … Methods: The evidence to date on the application and efficacy of dexpanthenol in AD was …
Number of citations: 6 www.mdpi.com
H Stettler, R de Salvo, R Olsavszky, EA Nanu… - Cosmetics, 2021 - mdpi.com
Three studies were conducted with three new dexpanthenol-containing emollients containing increasing lipid contents (Emollients 1–3) to assess their performances in healthy adults …
Number of citations: 9 www.mdpi.com
Ö Kutlu, A Metin - Journal of Cosmetic Dermatology, 2021 - Wiley Online Library
… Through use of the Dermatologic Life Quality Index (DLQI) and a modified hair growth questionnaire, we aimed to evaluate the effect of dexpanthenol (DXP) as a new option for FPHL. …
Number of citations: 11 onlinelibrary.wiley.com
RA Fernandes, L Santiago, M Gouveia… - Contact …, 2018 - Wiley Online Library
Background Panthenol (synonym: dexpanthenol), the alcohol analogue of panthothenic acid, is frequently included in moisturizers, wound‐healing agents, and other cosmetics, and …
Number of citations: 21 onlinelibrary.wiley.com

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